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molecular formula C5H12O2 B042991 2,2-Dimethoxypropane CAS No. 77-76-9

2,2-Dimethoxypropane

Cat. No. B042991
M. Wt: 104.15 g/mol
InChI Key: HEWZVZIVELJPQZ-UHFFFAOYSA-N
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Patent
US06576620B2

Procedure details

Preparation of compounds 6 and 7 starting from compound 3 is shown in the synthesis scheme below. Compound 3 was prepared from 6-chloropurineriboside 1 and 3 (R)-aminotetrahydrofuran following the procedure reported earlier (U.S. Pat. No. 5,789,416). Protection of the 2′ and 3′ hydroxy groups as an acetonide with 2,2-dimethoxypropane in the presence of TsOH(cat.) gave 4. Reaction of 4 with CDI in THF followed by treatment with 40% aq.methylamine gave carbamate 5. Deprotection of the 2′,3′ acetonide with 80% AcOH/water at 80-90 C. gave carbamate 6. Esterification of 6 with acetic anhydride in pyridine gave diester 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloropurineriboside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(R)-aminotetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-:3])N.C1N=C(Cl)C2N=CN([C@@H:15]3[O:19][C@H:18]([CH2:20]O)[C@@H:17](O)[C@H]3O)C=2N=1.N[C@H]1CCCO1>>[CH2-:17][C:18]([CH3:20])=[O:19].[CH3:1][O:3][C:18]([O:19][CH3:15])([CH3:17])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-chloropurineriboside
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Name
(R)-aminotetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1OCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is shown in the synthesis scheme below

Outcomes

Product
Name
Type
product
Smiles
[CH2-]C(=O)C
Name
Type
product
Smiles
COC(C)(C)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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